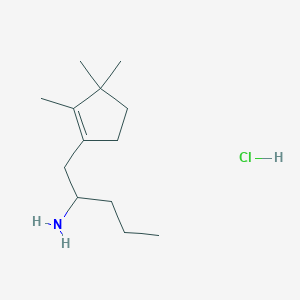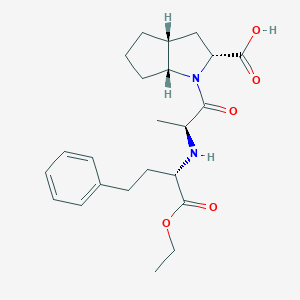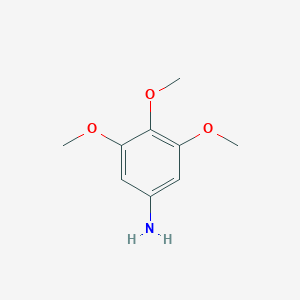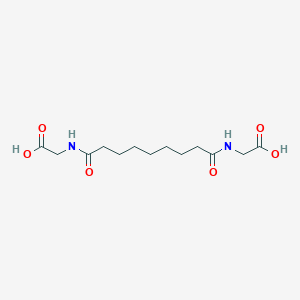
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride, also known as Octodrine or DMHA, is a synthetic compound that has been gaining popularity in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in cognitive function and mood regulation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride can have various biochemical and physiological effects. It has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been shown to have potential neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that there is still a lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that can fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride. One potential area of research is exploring its potential use as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further studies could be done to explore its potential use in improving athletic performance and cognitive function. Finally, more research could be done to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is synthesized through the reaction of 3,5-dimethylpyrazole with 4-methyl-2-pentanone. The resulting product is then reacted with hydrochloric acid to produce the final compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride has been found to have potential applications in various scientific research fields. It has been studied for its potential use in improving cognitive function, enhancing athletic performance, and as a potential treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
147960-75-6 |
|---|---|
Produktname |
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride |
Molekularformel |
C13H26ClN |
Molekulargewicht |
231.8 g/mol |
IUPAC-Name |
1-(2,3,3-trimethylcyclopenten-1-yl)pentan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-5-6-12(14)9-11-7-8-13(3,4)10(11)2;/h12H,5-9,14H2,1-4H3;1H |
InChI-Schlüssel |
PTKFPIDSTWZZKF-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
Kanonische SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
Synonyme |
1-Cyclopentene-1-ethanamine, alpha-propyl-2,3,3-trimethyl-, hydrochlor ide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)









